molecular formula C26H31N3O2 B11345330 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11345330
M. Wt: 417.5 g/mol
InChI Key: RFVNLNAHTHQZNW-UHFFFAOYSA-N
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Description

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring through cyclization reactions under controlled conditions, such as refluxing in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds .

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H31N3O2/c1-31-24-14-8-7-13-23(24)29-18-20(17-25(29)30)26-27-21-11-5-6-12-22(21)28(26)16-15-19-9-3-2-4-10-19/h5-8,11-14,19-20H,2-4,9-10,15-18H2,1H3

InChI Key

RFVNLNAHTHQZNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5

Origin of Product

United States

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